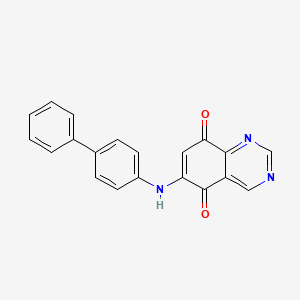
6-(4-Phenylanilino)quinazoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Phenylanilino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylanilino)quinazoline-5,8-dione typically involves the reaction of 4-phenylaniline with quinazoline-5,8-dione under specific conditions. One common method includes the use of a metal-catalyzed reaction, where a metal catalyst such as palladium is used to facilitate the coupling of the aniline derivative with the quinazoline core . Other methods may involve microwave-assisted reactions or phase-transfer catalysis to improve yield and reaction efficiency .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylanilino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-5,8-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Phenylanilino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The compound’s ability to bind to these targets is attributed to its unique chemical structure, which allows for specific interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Phenylanilino)quinazoline-5,8-dione include other quinazoline derivatives such as:
- 4-Anilinoquinazoline
- 2-Phenylquinazoline
- 6-Iodoquinazoline
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Biological Activity
6-(4-Phenylanilino)quinazoline-5,8-dione is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. Its structure can be represented as follows:
This compound exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.
The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells through various pathways:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to increased ROS levels. This mechanism is crucial for triggering cell death pathways in drug-resistant cancer cells .
- Inhibition of Key Kinases : It acts as an inhibitor of several kinases involved in cell proliferation and survival. For instance, it has been linked to the inhibition of the Akt pathway, which is frequently overactive in many cancers .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at various phases, contributing to its anti-proliferative effects .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
- Hybrid Compounds :
Properties
Molecular Formula |
C20H13N3O2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
6-(4-phenylanilino)quinazoline-5,8-dione |
InChI |
InChI=1S/C20H13N3O2/c24-18-10-17(20(25)16-11-21-12-22-19(16)18)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23H |
InChI Key |
YOULFPRRTVALHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















